

# Spectroscopic and Analytical Profiling of p,p'-Amino-DDT: A Technical Guide

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Compound of Interest		
Compound Name:	p,p'-Amino-DDT	
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **p,p'-Amino-DDT** (4,4'-diamino-1,1,1-trichloro-2,2-diphenylethane). Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the analysis of its structural analogues and foundational spectroscopic principles. It also includes detailed experimental protocols for acquiring such data.

# **Predicted Spectroscopic Data**

The structure of **p,p'-Amino-DDT**, with its two aromatic rings substituted with primary amino groups and the characteristic 1,1,1-trichloro-2,2-diphenylethane core, dictates its expected spectroscopic behavior. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	d, J ≈ 8.5 Hz	4H	Ar-H (ortho to -CH)
~ 6.6 - 6.8	d, J ≈ 8.5 Hz	4H	Ar-H (ortho to -NH <sub>2</sub> )
~ 5.0	S	1H	-CH-
~ 3.8	br s	4H	-NH2

#### Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
~ 145 - 150	Ar-C (-NH <sub>2</sub> )
~ 130 - 135	Ar-C (-CH)
~ 129 - 131	Ar-CH (ortho to -CH)
~ 114 - 116	Ar-CH (ortho to -NH <sub>2</sub> )
~ 103 - 105	-CCl <sub>3</sub>
~ 65 - 70	-CH-

# Infrared (IR) Spectroscopy

Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)[1] [2][3]
3050 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)[3][4]
1520 - 1480	Strong	Aromatic C=C stretch
1335 - 1250	Strong	Aromatic C-N stretch[3][4]
850 - 750	Strong	C-Cl stretch
820 - 800	Strong	p-disubstituted C-H out-of- plane bend

## **Mass Spectrometry (MS)**

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
[M]+, [M+2]+, [M+4]+, [M+6]+	Isotopic cluster	Molecular Ion (presence of 3 CI atoms)
[M - Cl]+	High	Loss of a chlorine atom
[M - CCl <sub>3</sub> ] <sup>+</sup>	High	Loss of the trichloromethyl group (benzylic cleavage)
Fragments of aromatic rings	Various	Characteristic aromatic fragmentation

The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments[5][6].

# **Experimental Protocols**



The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **p,p'-Amino-DDT**.

### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H NMR spectrum.

#### FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.



 Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.

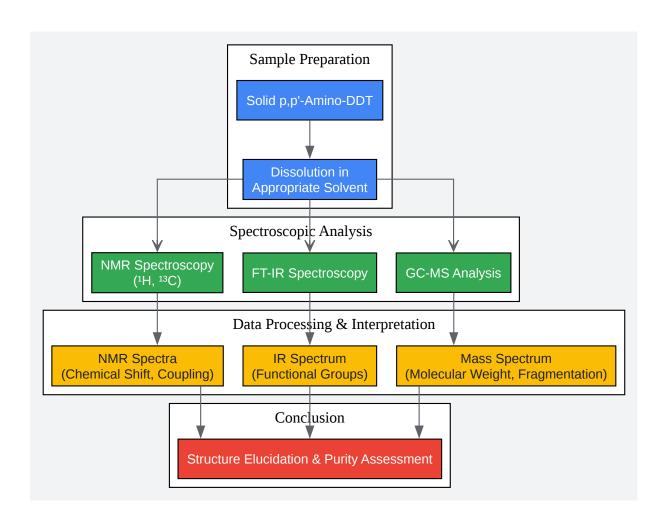
### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane[7][8].
- GC Method Development:
  - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
  - o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Program: Develop a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 100
     °C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.
  - o Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
- MS Method Development:
  - o Ionization: Use Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
  - Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).
- Data Acquisition and Analysis: Inject a small volume (e.g., 1 μL) of the sample solution into the GC-MS. The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak can be analyzed for its molecular weight and fragmentation pattern.

# **Visualizations**



The following diagrams illustrate a general analytical workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a DDT-like compound.





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